5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound that features a chloropyridine moiety, a sulfamoyl group, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the introduction of the sulfamoyl group and the methoxybenzamide moiety. Common synthetic routes include:
Chloropyridine Derivative Preparation: This step involves the chlorination of pyridine to obtain 5-chloropyridine.
Methoxybenzamide Formation: The final step involves the coupling of the methoxybenzamide with the chloropyridine-sulfamoyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-hydroxy-N-propylbenzamide.
Reduction: Formation of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxybenzamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-fluorobenzoic acid
- 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-hydroxybenzoic acid
- 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide
Uniqueness
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloropyridine and sulfamoyl groups also provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-3-8-18-16(21)13-9-12(5-6-14(13)24-2)25(22,23)20-15-7-4-11(17)10-19-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXUPBCNGMFGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.